1-(4-Iodophenyl)-1H-imidazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H8IN3O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-(4-iodophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8IN3O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15) |
InChI Key |
WGCIOACCXZYJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)I |
Origin of Product |
United States |
Preparation Methods
Example Protocol:
-
1-Methyl-1H-imidazole-4-carboxylic acid (1.26 g) and 4-iodoaniline (1.17 g) are dissolved in DMF.
-
EDC (2.30 g) and HOBt (1.84 g) are added under nitrogen, followed by triethylamine (2.09 mL) to maintain basicity.
-
The mixture is stirred at room temperature for 18 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Yield : 64%.
Key Advantages :
-
High regioselectivity for the C-4 position of the imidazole ring.
-
Compatibility with sensitive functional groups due to mild conditions.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable direct arylation of imidazole precursors with iodobenzene derivatives. The Ullmann reaction and Buchwald-Hartwig amidation are prominent examples, utilizing catalysts like Pd(OAc)₂ with ligands such as Xantphos or BINAP .
Representative Conditions:
| Component | Quantity/Parameter |
|---|---|
| 1H-imidazole-4-carboxamide | 1.0 equiv |
| 1-Iodo-4-nitrobenzene | 1.2 equiv |
| Pd(OAc)₂ | 5 mol% |
| Xantphos | 10 mol% |
| K₂CO₃ | 2.0 equiv |
| Solvent | DMF, 80°C, 12 hours |
| Yield : 58–72%. |
Challenges :
-
Requires rigorous exclusion of moisture/oxygen.
-
Competing dehalogenation may reduce yields.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions involving 4-iodo-1H-imidazole intermediates. This method reduces reaction times from hours to minutes while improving yields.
Procedure:
-
4-Iodo-1H-imidazole (synthesized via iodine monochloride/KCl reaction) is reacted with 4-iodophenylboronic acid under Suzuki-Miyaura conditions.
-
The intermediate is treated with trimethylsilyl isocyanate (TMS-NCO) in acetonitrile under microwave irradiation (150°C, 20 minutes).
Yield : 82%.
Advantages :
-
Rapid optimization of temperature-sensitive steps.
-
Enhanced reproducibility for scale-up.
Solid-Phase Synthesis
Solid-phase strategies immobilize the imidazole core on Wang resin , enabling sequential functionalization. This approach is favored for high-throughput library generation.
Steps:
-
Wang resin-bound imidazole is iodinated using N-iodosuccinimide (NIS) in DCM.
-
Amidation is performed with 4-iodoaniline and propylphosphonic anhydride (T3P®) .
-
Cleavage from the resin using TFA/DCM yields the target compound.
Yield : 67–75%.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide Coupling | 64–76 | 18–24 h | Moderate | High |
| Palladium Catalysis | 58–72 | 12–18 h | Low | Moderate |
| Microwave | 75–82 | 20–40 min | High | High |
| Solid-Phase | 67–75 | 48–72 h | Low | Low |
Insights :
-
Microwave and carbodiimide methods are optimal for small-to-medium scales.
-
Palladium catalysis remains limited by catalyst costs and purification challenges.
Critical Intermediate: 4-Iodo-1H-imidazole
Synthesis of the iodophenyl-imidazole precursor is pivotal. The CN110938036A patent describes a scalable route using imidazole, iodine, and KCl in water with a solubility-enhancing cosolvent (e.g., DMF):
-
React imidazole (1.0 equiv) with iodine (2.2 equiv) and KCl (1.5 equiv) at 60°C for 6 hours.
-
Neutralize with HCl, filter, and recrystallize from isopropanol.
Yield : 70.2%.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The imidazole ring can participate in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, oxidized or reduced forms of the compound, and complex aromatic structures resulting from coupling reactions.
Scientific Research Applications
Antitumor Activity
Overview of Antitumor Properties
Recent studies have demonstrated that 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. In particular, a derivative of this compound (designated as compound 4f) showed outstanding efficacy, being more potent than established chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX) .
Mechanism of Action
The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of key proteins associated with the apoptotic pathway. Specifically, treatment with compound 4f resulted in an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in HeLa cells. This shift promotes mitochondrial dysfunction and cell death, suggesting that 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide could be a promising candidate for further development as an antitumor agent .
Pharmacological Activities
Antimicrobial Properties
In addition to its antitumor effects, derivatives of imidazole compounds, including 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide, have shown promising antimicrobial activity. Studies have evaluated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of potential applications in treating infections .
Anti-inflammatory Effects
Emerging research also suggests that imidazole derivatives may possess anti-inflammatory properties. For instance, certain synthesized compounds exhibited significant analgesic and anti-inflammatory activities comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This highlights the versatility of imidazole-based compounds in addressing multiple therapeutic areas.
Case Studies
Clinical Implications
Several case studies have underscored the clinical relevance of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide. In vitro studies have indicated that this compound can selectively target tumor cells while sparing normal cells, which is crucial for minimizing side effects associated with conventional chemotherapy . The selectivity index observed in these studies suggests that further clinical exploration could lead to its use as a targeted therapy for specific cancers.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The iodophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
- Bromophenyl analogs are often associated with moderate enzyme inhibition but may exhibit lower metabolic stability compared to iodinated derivatives .
- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid : The chloro substituent further decreases lipophilicity (Cl: ClogP ~2.7 vs. I: ClogP ~3.5). Carboxylic acid derivatives, unlike carboxamides, exhibit higher solubility but reduced membrane permeability due to ionization at physiological pH .
Non-Halogenated Analogs
- However, the carboxylic acid group enhances solubility, making it suitable for formulations requiring aqueous compatibility .
Anticancer Activity
- 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide analogs : In pyrazolone-based derivatives, iodophenyl-substituted compounds demonstrated IC50 values of ~60.72 µM against MCF7 breast cancer cells, comparable to doxorubicin (71.8 µM) .
- 5-(3,3-Dimethyl-1-triazeno)-imidazole-4-carboxamide (DTIC): This triazeno-modified analog shows selective toxicity toward hypoxic cells (5-fold higher toxicity in hypoxic vs. aerobic conditions). The triazeno group introduces redox-dependent activation, a mechanism absent in the iodophenyl derivative .
Enzyme Inhibition
- Non-nucleoside ADA inhibitors: Imidazole-4-carboxamides with 1-(1-hydroxy-4-phenylbutan-2-yl) substituents exhibit superior oral bioavailability compared to iodophenyl derivatives, emphasizing the role of hydrophilic side chains in pharmacokinetic optimization .
- Acadesine (AICAR) : A ribonucleoside analog of imidazole-4-carboxamide, AICAR activates AMP-activated protein kinase (AMPK). The ribose moiety enhances cellular uptake but reduces stability compared to aryl-substituted carboxamides .
Structural and Pharmacokinetic Data
Table 1: Comparative Physicochemical Properties
Table 2: Pharmacokinetic Highlights
Key Structural Insights
- Role of Iodine : The 4-iodophenyl group enhances lipophilicity and enables halogen bonding with electron-rich residues (e.g., carbonyl groups in enzyme active sites), improving binding affinity .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide avoids ionization, enhancing blood-brain barrier penetration compared to carboxylic acid derivatives .
- Heterocyclic Modifications: Derivatives with fused rings (e.g., triazeno or oxadiazol groups) introduce novel mechanisms, such as redox activation or metabolic stability, but increase synthetic complexity .
Biological Activity
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This compound is characterized by an imidazole core and a carboxamide functional group, with a 4-iodophenyl substituent that influences its electronic properties and interactions within biological systems.
- Molecular Formula : C10H8N4O
- Structural Features : The presence of the iodine atom increases lipophilicity and alters the electronic characteristics, which can enhance binding affinity to various biological targets.
The biological activity of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide is primarily linked to its ability to interact with specific proteins and enzymes. It has been studied for its inhibitory effects on various kinases, particularly atypical protein kinase C (aPKC), which plays a crucial role in cancer cell proliferation and survival.
Inhibition of Protein Kinase C
Research indicates that this compound can effectively inhibit PKC-ι, which is implicated in the progression of prostate cancer. In vitro studies demonstrated that treatment with 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide led to:
- Reduced Malignant Cell Proliferation : Significant decreases in cell growth were observed in prostate cancer cell lines (DU-145 and PC-3) without affecting normal epithelial cells (RWPE-1) .
- Induction of Apoptosis : The compound triggered apoptosis in malignant cells while sparing non-cancerous cells, suggesting a selective therapeutic window .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide:
Study on Prostate Cancer
In a study focusing on prostate cancer, 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide was tested alongside other aPKC inhibitors. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis specifically in cancerous cells, demonstrating its potential as a targeted therapy for prostate cancer .
Anti-inflammatory Potential
While primarily studied for its anticancer properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds structurally related to 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide have shown inhibition of inflammatory pathways, indicating potential applications beyond oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide, and how are key intermediates purified?
- Methodological Answer : Synthesis typically involves coupling reactions between iodophenyl precursors and imidazole-4-carboxamide derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution can introduce the iodophenyl group . Intermediate purification often employs column chromatography with silica gel or reverse-phase HPLC, monitored by TLC or LC-MS . Critical steps include optimizing reaction time and catalyst loading (e.g., Raney nickel for avoiding dehalogenation ).
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions, particularly distinguishing imidazole ring protons (δ 7.0–8.5 ppm) .
- HPLC/LC-MS : Quantify purity (>95%) and detect byproducts using C18 columns with UV detection (λ = 254 nm) .
- FTIR : Identify functional groups (e.g., carboxamide C=O stretch ~1650–1700 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., CHINO) .
Q. How is the solubility and stability of this compound characterized for in vitro assays?
- Methodological Answer :
- Solubility : Tested in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) via shake-flask method. UV-Vis spectroscopy quantifies saturation .
- Stability : Assess degradation under varying pH (3–9), temperature (4–37°C), and light exposure using LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 4-iodophenyl group with other halogens (e.g., Cl, F) or electron-withdrawing groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to assess hydrogen-bonding impact .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization or radiometric assays. Compare IC values to establish SAR trends .
Q. What computational strategies are used to predict binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., in tyrosine kinases). Prioritize π-π stacking with iodophenyl and hydrogen bonds with carboxamide .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic iodophenyl, hydrogen-bond acceptor) using MOE or Discovery Studio .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (n ≥ 3) under standardized conditions (e.g., 1–100 µM range, 24–72 hr incubation) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Analysis : Incubate compound with liver microsomes (e.g., human CYP450 isoforms) to assess metabolic interference .
Key Considerations for Experimental Design
- Stereochemical Integrity : Ensure chiral centers (if present) are preserved via asymmetric synthesis or chiral HPLC .
- In Vivo Translation : Use pharmacokinetic profiling (e.g., C, t) in rodent models to bridge in vitro findings .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
